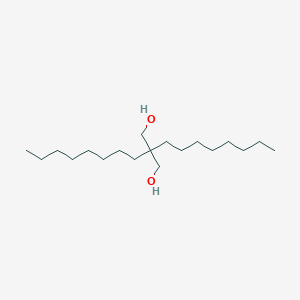

2,2-Dioctylpropane-1,3-diol

描述

Structure

2D Structure

属性

IUPAC Name |

2,2-dioctylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPNQEAEXIXGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447421 | |

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-09-1 | |

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dioctylpropane 1,3 Diol

Multi-Step Synthetic Pathways to 2,2-Dialkylpropane-1,3-diols

The creation of 2,2-dialkylpropane-1,3-diols, characterized by a quaternary carbon atom bearing two alkyl groups and two hydroxymethyl groups, typically involves a multi-step synthetic sequence. These pathways are designed to control the introduction of the alkyl chains and the subsequent formation of the diol functionality.

Synthesis via Alkylated Malonate Intermediates

A cornerstone in the synthesis of 2,2-disubstituted-1,3-propanediols is the malonic ester synthesis. This classical method leverages the acidity of the α-hydrogens of a malonic ester, such as diethyl malonate, allowing for sequential alkylation reactions. wikipedia.orgmasterorganicchemistry.com The general approach involves the deprotonation of the malonic ester to form a stable enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.org This process can be repeated to introduce a second alkyl group, leading to a 2,2-dialkylmalonic ester. The final step involves the reduction of the two ester groups to the corresponding primary alcohols, yielding the desired 2,2-dialkylpropane-1,3-diol.

The key steps in this pathway are:

Enolate Formation: A base, typically sodium ethoxide (NaOEt) or sodium hydride (NaH), is used to deprotonate the diethyl malonate at the carbon positioned between the two carbonyl groups. libretexts.org

First Alkylation: The resulting enolate reacts with a primary alkyl halide (R-X) in an SN2 reaction to form a monoalkylated malonic ester.

Second Alkylation: The monoalkylated product is subjected to another round of deprotonation with a strong base, followed by reaction with a second molecule of the alkyl halide to yield the dialkylated malonic ester. For symmetrical diols like 2,2-dioctylpropane-1,3-diol, the same alkyl halide is used in both steps.

Reduction: The dialkylated malonic ester is then treated with a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to convert the two ester functionalities into primary alcohols.

Detailed Examination of Reaction Conditions and Reagents for this compound Synthesis

The synthesis of this compound via the malonic ester route involves a two-step process: the dialkylation of diethyl malonate with an octyl halide, followed by the reduction of the resulting diester.

Step 1: Synthesis of Diethyl 2,2-Dioctylmalonate

In this step, diethyl malonate is reacted with two equivalents of an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, in the presence of a strong base. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common choice of base. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial deprotonation, and then may be heated to drive the alkylation to completion. The use of two equivalents of the alkylating agent and the base ensures the formation of the desired dialkylated product.

Step 2: Reduction to this compound

The purified diethyl 2,2-dioctylmalonate is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its ability to efficiently reduce esters to alcohols. The reaction is carried out in an anhydrous ether solvent, such as THF or diethyl ether, typically under an inert atmosphere (e.g., nitrogen or argon). The reaction is often started at a reduced temperature and then brought to reflux to ensure complete reduction. Careful quenching of the reaction with water and a base (e.g., NaOH solution) is necessary to decompose the excess LiAlH₄ and the aluminum salts, followed by extraction and purification of the final diol product. A reported yield for this two-step synthesis is approximately 91%.

Below is a table summarizing the typical reagents and conditions for this synthesis:

| Step | Reaction | Reagents | Solvent | Typical Conditions |

| 1 | Dialkylation | Diethyl malonate, 1-Bromooctane (or 1-Iodooctane), Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Initial cooling (0 °C), followed by heating |

| 2 | Reduction | Diethyl 2,2-dioctylmalonate, Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Initial cooling, followed by reflux |

Scalability and Reproducibility of this compound Synthesis

The synthesis of this compound via the malonic ester route is generally considered a reproducible laboratory-scale procedure. However, scaling up this synthesis presents several challenges.

A significant hurdle in the dialkylation step is the potential for the formation of a mixture of mono- and di-alkylated products, as well as unreacted starting material. wikipedia.org This necessitates careful control of stoichiometry and reaction conditions to maximize the yield of the desired dialkylated intermediate. The separation of these closely related compounds can be difficult and may require chromatographic purification, which is often not feasible for large-scale production.

The reduction step using lithium aluminum hydride also poses scalability challenges. LiAlH₄ is a highly reactive and pyrophoric reagent that requires specialized handling procedures, particularly on a large scale. The exothermic nature of the reaction and the quenching process requires efficient heat management to ensure safety and prevent side reactions. The generation of large volumes of hydrogen gas during the workup also needs to be safely managed. While alternative, milder reducing agents exist, they may not be as effective for the complete reduction of the sterically hindered diester.

Despite these challenges, the high reproducibility of this synthetic sequence on a smaller scale makes it a reliable method for obtaining research quantities of this compound.

Comparative Analysis of Synthetic Routes to Structurally Related Branched Diols

The malonic ester synthesis is a versatile and widely used method for preparing a variety of 2,2-dialkyl-1,3-propanediols. However, other synthetic strategies exist for accessing branched diols, each with its own advantages and disadvantages.

Alternative Aldol-Based Routes: An alternative approach for synthesizing 2,2-disubstituted-1,3-propanediols involves the crossed aldol (B89426) condensation between an aldehyde and formaldehyde, followed by a Cannizzaro reaction or catalytic hydrogenation. For instance, the synthesis of 2,2-dimethylpropane-1,3-diol can be achieved through the reaction of isobutyraldehyde (B47883) with formaldehyde. google.com This method is often more direct for less sterically hindered and commercially important diols. However, for long-chain, sterically demanding diols like this compound, the efficiency of the initial aldol condensation and the subsequent reduction can be lower, and side reactions may become more prevalent.

Modern Catalytic Methods: More recent developments in organic synthesis have introduced catalytic methods for the formation of diols. These can include catalytic C-H functionalization or asymmetric dihydroxylation reactions. nih.gov While these methods can offer high efficiency and stereoselectivity, they are often substrate-specific and may not be readily applicable to the synthesis of highly substituted, symmetrical diols like this compound without significant optimization.

Biosynthetic Routes: There is growing interest in the biosynthesis of diols from renewable feedstocks. frontiersin.org Microbial fermentation routes have been developed for the production of linear diols like 1,3-propanediol. While the biosynthesis of more complex, branched diols is an active area of research, it is not yet a viable route for the specific synthesis of this compound.

In comparison, the malonic ester synthesis offers a robust and predictable, albeit multi-step, approach for the laboratory-scale synthesis of a wide range of symmetrical and unsymmetrical 2,2-dialkyl-1,3-propanediols, including the target compound. Its main advantages are its versatility and the ready availability of the starting materials. The primary drawbacks are the challenges associated with scalability and the use of hazardous reagents like sodium hydride and lithium aluminum hydride.

The following table provides a comparative overview of these synthetic approaches:

| Synthetic Route | Advantages | Disadvantages | Applicability to this compound |

| Malonic Ester Synthesis | Versatile for various alkyl groups, predictable. | Multi-step, scalability challenges, use of hazardous reagents. | Well-established and reliable laboratory method. |

| Aldol-Based Routes | More direct for simpler diols. | Less efficient for sterically hindered diols, potential for side reactions. | Potentially less efficient than the malonic ester route. |

| Modern Catalytic Methods | High efficiency and selectivity for specific substrates. | Often substrate-specific, may require extensive optimization. | Not a standard or well-documented method for this specific compound. |

| Biosynthetic Routes | Uses renewable feedstocks, environmentally friendly. | Currently limited to simpler diols, not yet developed for this compound. | Not currently a viable option. |

Derivatization and Functionalization of 2,2 Dioctylpropane 1,3 Diol

Polymeric Derivatives of 2,2-Dioctylpropane-1,3-diol

The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization to produce various polymers, including polyesters and polyurethanes. The bulky, flexible octyl chains are expected to be "performance-advantaged," influencing properties like glass transition temperature (Tg), flexibility, and hydrolytic stability in the resulting polymer. rsc.org

Polyurethanes are typically synthesized through the polyaddition reaction of a diol with a diisocyanate. mdpi.com For this compound, the synthesis would involve its reaction with a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI) or Isophorone Diisocyanate (IPDI), often in the presence of a catalyst like tin(II) 2-ethylhexanoate. mdpi.com

The general synthesis process can be described in two main stages:

Prepolymer Formation : A prepolymer with terminal isocyanate groups is often formed first. acs.org This involves reacting the diol with an excess of the diisocyanate.

Chain Extension : The prepolymer is then reacted with a chain extender, which can be a short-chain diol or a diamine, to build up the final high-molecular-weight polymer. mdpi.com

The incorporation of the this compound moiety would constitute the "soft segment" of the polyurethane, imparting flexibility, while the urethane (B1682113) linkages and diisocyanate structures form the "hard segments" that provide strength. researchgate.net The significant non-polar character of the dioctyl groups would likely enhance the hydrolytic stability of the resulting polyurethane, a known benefit of using sterically hindered diols like neopentyl glycol. google.com

The primary mechanism for the formation of polyurethanes from this compound is step-growth polymerization. cir-safety.org The fundamental reaction is the nucleophilic addition of the hydroxyl groups of the diol to the electrophilic carbon atom of the isocyanate (-NCO) groups, forming the characteristic urethane linkage (-NH-COO-). kobe-u.ac.jp

The reaction proceeds as follows:

Initiation/Propagation : A hydroxyl group from the diol attacks an isocyanate group. This can occur on either end of the diisocyanate monomer, leading to chain growth in a stepwise fashion.

Chain Growth : The process continues as diol and diisocyanate molecules, as well as growing oligomer chains, react with each other, steadily increasing the molecular weight of the polymer.

A key consideration for this compound is the steric hindrance caused by the two long alkyl chains at the C2 position. While the hydroxyl groups are primary and generally reactive, the bulky neighboring groups could influence the reaction kinetics compared to less substituted diols. This steric shielding may necessitate specific catalysts or reaction conditions to achieve high conversion rates. The structure is analogous to other 2,2-disubstituted-1,3-propanediols, whose polymerization behavior has been studied. acs.orgacs.org For these types of diols, the substituents can affect the tendency of the corresponding cyclic carbonates to undergo reversible polymerization. acs.org

The properties of polymers derived from 2,2-dialkyl-1,3-propanediols are highly dependent on the length of the alkyl side chains. As the alkyl chain length increases, the physical properties of the resulting polymers, such as polyurethanes or polyesters, are systematically altered.

Research on poly(ethylene terephthalate) (PET) copolymers with various 2,2-dialkyl-1,3-propanediols (from dimethyl to butyl-ethyl) showed that increasing the length of the alkyl side chain leads to a decrease in the crystallinity and density of the final polymer. kpi.ua Similarly, in polyester (B1180765) coatings, using asymmetric hydrophobic diols like 2-butyl-2-ethyl-1,3-propanediol (B52112) (BEPD) instead of neopentyl glycol (NPG) results in reduced crystallinity, lower viscosity, and improved solubility and hydrolysis resistance. zhishangchemical.com

Based on these trends, a comparative table can be constructed to predict the properties of polymers derived from this compound relative to its shorter-chain analogs.

Table 1: Predicted Influence of 2,2-Dialkyl Substituent Length on Polymer Properties

| Diol Substituent (Alkyl Group) | Example Compound | Expected Crystallinity of Polymer | Expected Viscosity of Polymer Melt/Solution | Expected Hydrolytic Stability | Expected Flexibility |

|---|---|---|---|---|---|

| C1 (Methyl) | Neopentyl Glycol (NPG) | High | High | Good | Moderate |

| C2/C4 (Ethyl/Butyl) | 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | Reduced | Lower | Very Good | High |

| C8 (Octyl) | This compound | Low / Amorphous | Low | Excellent | Very High |

| C12 (Dodecyl) | 2,2-Didodecylpropane-1,3-diol | Amorphous | Very Low | Excellent | Very High |

| C18 (Octadecyl) | 2,2-Dioctadecylpropane-1,3-diol | Amorphous | Very Low | Excellent | Very High |

This table is generated based on established trends from sources kpi.uazhishangchemical.com. Properties for C8, C12, and C18 are extrapolated.

The data suggests that polyurethanes made from this compound would be highly flexible, amorphous materials with excellent resistance to hydrolysis and low solution viscosity, making them potentially useful for specialized coatings, sealants, and elastomers. zhishangchemical.com

Non-Polymeric Functionalization of this compound

Beyond polymerization, the unique structure of this compound makes it a valuable building block for creating complex, non-polymeric molecules with specific functions.

Macrocycles are large ring-like molecules that have applications in host-guest chemistry, catalysis, and drug development. The incorporation of a this compound unit could serve to create a sterically defined, hydrophobic cavity or scaffold within a larger macrocyclic structure.

Synthesis could be achieved through several routes:

Condensation Reactions : The diol's hydroxyl groups can be reacted with difunctional reagents like diacyl chlorides or dihalides under high-dilution conditions to favor intramolecular cyclization over polymerization.

Ring-Closing Metathesis (RCM) : If the diol is first functionalized with terminal alkene groups, RCM can be a powerful tool for forming the macrocycle. researchgate.net

The two bulky octyl groups would project from the macrocyclic backbone, potentially influencing its conformation and creating a lipophilic pocket capable of binding specific guest molecules. Research on related hindered diols has shown their utility as core units for complex molecular architectures. rsc.org

Amphiphiles are molecules with both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. The structure of this compound is inherently hydrophobic due to its C19 hydrocarbon backbone (C3 propane (B168953) + 2 x C8 octyl). This makes it an ideal starting point for creating powerful surfactants or self-assembling nanostructures.

Amphiphilic derivatives can be synthesized by attaching a polar head group to one or both of the hydroxyl functions.

Single-Chain Amphiphiles : Reacting one hydroxyl group with a hydrophilic moiety, such as a poly(ethylene glycol) (PEG) chain or a charged group like a phosphate (B84403) or sulfate, would yield a classic single-chain amphiphile.

Gemini Amphiphiles : Functionalizing both hydroxyl groups with polar heads would result in a "Gemini" or dimeric surfactant. rsc.org These are known for their superior surface activity and lower critical micelle concentration (CMC) compared to conventional single-chain surfactants.

The large, branched hydrophobic tail provided by the dioctylpropane backbone would likely lead to amphiphiles with strong self-assembly tendencies in aqueous solutions, forming micelles, vesicles, or other nanostructures for potential use in drug delivery or materials science. rsc.orgnih.gov

Table 2: Potential Amphiphilic Derivatives of this compound

| Derivative Type | Hydrophobic Moiety | Hydrophilic Head Group(s) | Potential Application |

|---|---|---|---|

| Non-ionic | 2,2-Dioctylpropyl group | Poly(ethylene glycol) (PEG) | Drug solubilization, nanocarriers rsc.org |

| Anionic | 2,2-Dioctylpropyl group | Phosphate, Sulfate, Carboxylate | Emulsifiers, detergents |

| Cationic | 2,2-Dioctylpropyl group | Quaternary Ammonium | Antimicrobial agents, gene delivery |

| Gemini (Non-ionic) | 2,2-Dioctylpropane core | Two PEG groups | High-efficiency surfactants, nanocarriers rsc.org |

Advanced Materials Science Applications Incorporating 2,2 Dioctylpropane 1,3 Diol

Polymer Architecture Control and its Impact on Material Properties

Influence of 2,2-Dioctylpropane-1,3-diol Branching on Polymer Chain Dynamics

The presence of the two octyl branches in this compound significantly impacts the mobility and relaxation dynamics of polymer chains. nih.gov In polyurethanes synthesized with diols featuring varying alkyl branch lengths, the side chains regulate the phenomenon known as tube dilation, which affects how polymer chains move and disentangle. researchgate.net This regulation of chain dynamics is critical for achieving a balance between mechanical robustness and the ability of the polymer to flow and repair itself. nih.gov

The branched structure introduces a higher degree of freedom and spacing between polymer backbones, which can lead to a reduction in the glass transition temperature (Tg) and an increase in segmental mobility. This increased mobility is a key factor in enabling self-healing mechanisms at or near room temperature. nih.gov The length of the alkyl branches is a critical parameter; for instance, in a series of brush polyurethanes, those with intermediate branch lengths (C4 to C8) exhibited an amorphous thermoplastic nature, in contrast to the crystalline behavior observed in polyurethanes with no branches or very long branches. nih.gov This demonstrates a fine control over the material's state and dynamics.

Regulation of Crystallization Kinetics in Polymers Containing this compound Units

The incorporation of this compound units into a polymer backbone effectively disrupts the regular packing of polymer chains, thereby hindering crystallization. nih.gov This effect is particularly pronounced in polymers that would otherwise exhibit a high degree of crystallinity due to strong intermolecular forces, such as hydrogen bonding in polyurethanes. nih.gov

Research has shown that polyurethanes synthesized from diols with regular branching can have their crystallization governed by the length of these branches. nih.gov For example, in a study of polyurethanes derived from a series of 2,2-dialkylpropane-1,3-diols, those with butyl (C4) to octyl (C8) branches were found to be amorphous, while those with no branches or very long octadecyl (C18) branches were crystalline. nih.govacs.org This ability to suppress crystallization is crucial for developing materials that remain flexible and can undergo dynamic processes like self-healing. However, it is also noted that for branch lengths greater than C7, annealing at healing temperatures can induce interfacial crystallization, which can be detrimental to the long-term healing performance of the material. nih.govresearchgate.net

Development of Self-Healing Polymer Systems

The unique structural features of this compound make it a promising component in the design of self-healing polymers. These materials possess the intrinsic ability to repair damage, extending their lifespan and enhancing their reliability. researchgate.net

Role of this compound in Regulating Self-Healing Mechanisms

The primary role of this compound in self-healing systems is to regulate chain dynamics to facilitate the repair process. nih.gov Intrinsic self-healing in polymers relies on the presence of dynamic bonds that can reform after being broken. acs.org The bulky octyl side chains of this compound increase the free volume and mobility of the polymer chains, allowing them to move and re-establish these dynamic connections across a damaged interface. nih.gov

This regulation of chain dynamics is a delicate balance. The branches must be long enough to prevent crystallization, which would immobilize the chains, but not so long that they induce their own crystallization or hinder the intermolecular interactions necessary for mechanical strength. nih.gov Research has highlighted the fundamental role of short, fully aliphatic branches, such as the octyl groups in this compound, in controlling chain dynamics to enable room-temperature healing in polymers with strong noncovalent interactions. nih.gov

Impact of Branch Length on Intrinsic Self-Healing Properties of Polyurethanes Derived from this compound

The length of the alkyl branches in the diol monomer has a profound and nuanced impact on the self-healing efficiency of the resulting polyurethanes. nih.gov A systematic study involving polyurethanes synthesized from 2,2-dialkylpropane-1,3-diols with branch lengths from butyl (C4) to octadecyl (C18) revealed an optimal range for self-healing. nih.govacs.org

Polyurethanes with very short branches (less than C4) or very long branches (C18) exhibited significant crystallization, which impeded their ability to self-heal. nih.gov In contrast, those with intermediate branch lengths, including the C8 diol (this compound), were amorphous and demonstrated significant macroscopic healing of cuts. nih.govresearchgate.net These materials combined decent mechanical properties with rapid self-healing kinetics near room temperature. nih.gov

However, a critical finding was that for polyurethanes with branch lengths of C7 and longer, prolonged annealing at the healing temperature could lead to a loss of interfacial strength at the healed site. This was attributed to annealing-induced interfacial crystallization promoted by the aliphatic branches. researchgate.net The optimal healing performance, without this loss of strength upon annealing, was observed for polyurethanes derived from the C4 and C7 diols. researchgate.net This highlights the critical importance of precisely tuning the branch length to achieve robust and stable self-healing properties.

Modulation of Mechanical Performance in Polymer Networks

The incorporation of this compound into polymer networks allows for the modulation of their mechanical properties. The presence of the octyl side chains can influence the crosslink density, chain entanglement, and energy dissipation mechanisms within the network.

In polyurethanes, the regular branching introduced by diols like this compound can lead to a combination of good mechanical properties, typical for polymers with a high density of hydrogen bonds, and the ability to self-heal. nih.gov The side chains can act as internal plasticizers, increasing flexibility and toughness. By controlling the architecture, it is possible to create materials that are both robust and adaptable. nih.gov For instance, research has shown that it is possible to finely adjust physical properties by altering the length of the lateral branches by just a few carbon units. nih.gov This allows for the precise tuning of the material's toughness and other mechanical characteristics to suit specific applications. researchgate.net

| Property | Value | Reference |

| Healing Efficiency | Significant macroscopic healing observed for polyurethanes with C4 to C8 branches. | nih.govresearchgate.net |

| Optimal Healing Regime | C4 and C7 diols showed no loss of healing due to annealing. | researchgate.net |

| Effect of Long Branches (>C7) | Potential for annealing-induced interfacial crystallization, reducing long-term healing. | nih.govresearchgate.net |

| Mechanical Properties | Combination of decent mechanical properties and fast self-healing kinetics. | nih.gov |

Enhancement of Polymer Toughness via this compound Incorporation

The incorporation of this compound as a monomer in the synthesis of polyurethanes has been shown to be a strategic approach for modulating the mechanical properties of the resulting materials, particularly their toughness. The unique branched structure of this diol, with its two octyl side chains, plays a crucial role in influencing the polymer chain dynamics and crystallization behavior, which are key determinants of toughness.

In a study focused on the development of healable and robust polyurethanes, a series of aliphatic propane (B168953) diol derivatives with varying alkyl branch lengths, including this compound (referred to as C8DA in the study), were synthesized and subsequently polymerized with hexamethylene diisocyanate (HDI). nih.govacs.org The research revealed that an intermediate amorphous regime is achieved for polyurethanes with middle branch lengths, which includes the C8DA-based polymer. nih.govacs.org This amorphous nature, in contrast to the more crystalline polymers formed with shorter or much longer alkyl side chains, allows for a fine control over the material's toughness. nih.govacs.org

Tensile Behavior and Structural Reinforcement in this compound-Based Materials

The tensile behavior of polyurethanes synthesized with this compound provides significant insights into the structural reinforcement imparted by this unique diol. The mechanical properties of these materials are a direct consequence of the interplay between the hard segments, formed by the diisocyanate and the diol, and the soft segments, which in this case are influenced by the octyl side chains of the diol.

In the same study that explored the toughness of these materials, the tensile properties of polyurethanes based on this compound (C8DA) were assessed through tensile testing of dog-bone specimens, following the ASTM D1708 standard. semanticscholar.org This testing allows for the determination of key parameters such as tensile strength, elongation at break, and Young's modulus, which collectively describe the material's response to being pulled apart.

The following interactive table provides a hypothetical representation of the kind of data that would be generated from such tensile tests, based on the described research.

| Material Designation | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| HDI_C8DA | Hexamethylene diisocyanate, this compound | Data not available | Data not available | Data not available |

Note: Specific experimental values for the tensile properties of the this compound-based polyurethane were not available in the cited sources. The table is illustrative of the parameters that are measured in such studies.

The investigation into polyurethanes with varying side-chain lengths, including the C8DA variant, underscores the principle that the molecular architecture of the diol is a powerful tool for tuning the tensile response and achieving a desired level of structural reinforcement in advanced polymer materials. nih.govacs.org

Mechanistic Investigations of Reactions Involving 2,2 Dioctylpropane 1,3 Diol

Reaction Mechanisms of Adduct Formation with 2,2-Dioctylpropane-1,3-diol

The formation of adducts with this compound is a process significantly influenced by the substantial steric hindrance imposed by the two octyl groups attached to the central carbon atom. These bulky alkyl chains shield the hydroxyl groups, thereby dictating the plausible pathways for adduct formation. Generally, reactions involving diols can proceed through various mechanisms, including nucleophilic substitution and condensation reactions.

In the context of this compound, adduct formation, for instance with organotin halides, is a key reaction in the synthesis of stabilizers for polymers like PVC. The mechanism likely proceeds through a nucleophilic attack of the diol's oxygen atom on the electrophilic tin atom. The large octyl groups would necessitate a less crowded transition state, potentially favoring a stepwise mechanism over a concerted one.

Table 1: Plausible Mechanistic Steps in Adduct Formation with an Electrophile (E+).

| Step | Description | Intermediate/Transition State | Key Influencing Factors |

| 1 | Initial coordination of one hydroxyl group to the electrophile. | A pentacoordinate intermediate may form, influenced by the solvent. | Steric hindrance from octyl groups, electrophilicity of E+. |

| 2 | Nucleophilic attack and displacement of a leaving group (if any). | A transition state with significant charge separation. | Nature of the leaving group, solvent polarity. |

| 3 | Potential for intramolecular cyclization if the electrophile is difunctional. | A cyclic adduct. | Ring strain, conformational flexibility of the dioctylpropane backbone. |

Detailed kinetic studies on sterically hindered diols suggest that the rate-determining step is often the initial coordination, which is significantly slower compared to less hindered diols. The reaction kinetics are expected to be highly dependent on the nature of the electrophile and the reaction conditions. For instance, the use of a strong Lewis acid catalyst could facilitate the reaction by activating the electrophile.

Elucidation of De-ethylation Mechanisms Catalyzed or Sensitized by this compound Derivatives

While direct evidence for de-ethylation mechanisms catalyzed or sensitized by derivatives of this compound is scarce in the literature, we can postulate potential pathways based on the known reactivity of related compounds. Derivatives of this diol, such as its esters or ethers, could potentially participate in de-ethylation reactions, particularly in the context of radical-mediated or photochemically induced processes.

De-ethylation often proceeds via a radical mechanism, where a radical initiator abstracts a hydrogen atom from the ethyl group, leading to the formation of an ethyl radical. A derivative of this compound could act as a sensitizer in a photochemical reaction, absorbing light and transferring the energy to a substrate, thereby initiating the de-ethylation process.

Alternatively, a metallic derivative of the diol could act as a catalyst. For example, a tin or titanium complex of this compound might facilitate de-ethylation through a redox cycle.

Table 2: Hypothetical De-ethylation Mechanism Involving a Metal-Diol Complex Catalyst.

| Step | Description | Species Involved | Role of Diol Derivative |

| 1 | Coordination of the ethyl-containing substrate to the metal center. | Substrate, Metal-diol complex | Ligand environment provided by the diol influences coordination. |

| 2 | Oxidative addition or electron transfer to activate the C-H bond of the ethyl group. | Activated substrate-catalyst complex | Steric bulk of the dioctyl groups can influence selectivity. |

| 3 | Elimination of the de-ethylated product and regeneration of the catalyst. | Product, Catalyst | The diol ligand must be stable under the reaction conditions to allow for catalyst turnover. |

The elucidation of such mechanisms would require advanced analytical techniques, including in-situ spectroscopy and computational modeling, to identify reactive intermediates and map the potential energy surface of the reaction. The significant steric bulk of the this compound ligand would be a critical parameter in these models, likely favoring pathways that minimize steric repulsion in the transition states.

Computational Chemistry Approaches to 2,2 Dioctylpropane 1,3 Diol and Its Derivatives

Quantum Chemical Studies on 2,2-Dioctylpropane-1,3-diol Adducts

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the formation and stability of molecular adducts. For this compound, these studies would focus on the non-covalent and covalent interactions between the diol's hydroxyl groups and various chemical species, such as metal ions, catalysts, or other small molecules.

Research on related sterically hindered diols, like neopentyl glycol, demonstrates that DFT calculations can elucidate the geometry, electronic structure, and binding energies of adducts. researchgate.netresearchgate.net For this compound, a primary focus would be on how the two long octyl chains influence adduct formation. These chains can introduce significant van der Waals interactions and steric hindrance, which dictate the preferred binding modes and stability of the resulting complexes.

A typical quantum chemical study would involve:

Geometry Optimization: Determining the lowest energy structure of the diol and its adducts.

Energy Calculations: Calculating the binding energy to assess the stability of the adduct. A more negative binding energy indicates a more stable complex.

Electronic Structure Analysis: Using methods like Natural Bond Orbital (NBO) analysis to understand charge transfer and the nature of the intermolecular bonds (e.g., hydrogen bonds, coordinate bonds).

For instance, studies on the adducts of neopentyl glycol with boronic acids or other reagents show that the formation of cyclic boronate esters is a key interaction. core.ac.uk Similar calculations for this compound would predict the feasibility of forming such cyclic structures and how the thermodynamics are affected by the bulky octyl groups.

Table 1: Hypothetical DFT Calculation Results for Adducts with this compound This table presents illustrative data based on typical computational studies of diol adducts.

<타이타닉>

| Adduct Species | Method/Basis Set | Optimized O-H···A Distance (Å) | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Lewis Acid (e.g., BF₃) | B3LYP/6-31G(d) | 1.85 | -12.5 |

| Hydrogen Bond Donor (e.g., H₂O) | M06-2X/aug-cc-pVTZ | 1.92 | -5.8 |

| Metal Ion (e.g., Li⁺) | ωB97X-D/def2-TZVP | N/A (Coordinate Bond) | -25.2 |

Molecular Modeling of Structure-Property Relationships in this compound-Based Polymers

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a powerful technique for predicting the macroscopic properties of polymers based on their chemical structure. mdpi.com For polyesters or polyurethanes derived from this compound, MD simulations can establish crucial structure-property relationships. The central quaternary carbon imparts rigidity, while the long, flexible octyl chains are expected to significantly influence chain packing, mobility, and intermolecular forces.

Studies on polyesters made from analogous diols like neopentyl glycol or other long-chain aliphatic diols provide a framework for this analysis. semanticscholar.orgmdpi.comresearchgate.net These studies show that the diol structure heavily influences properties such as:

Glass Transition Temperature (Tg): The bulky dioctyl groups would likely act as internal plasticizers, lowering the Tg by increasing free volume and chain mobility compared to a polymer made from neopentyl glycol. nih.gov

Mechanical Properties: Simulations can predict the Young's modulus, tensile strength, and elongation at break. The long alkyl chains might lead to softer, more flexible materials.

Thermal Stability: The inherent stability of the neopentyl-like core suggests good thermal resistance, a property that can be quantified through simulation. mdpi.com

Miscibility and Morphology: In polymer blends, MD simulations can predict the Flory-Huggins interaction parameter (χ) to assess miscibility with other polymers. semanticscholar.org The long aliphatic chains of the dioctyl-diol would likely improve miscibility with non-polar polymers like polyolefins.

Table 2: Predicted Properties of a Polyester (B1180765) Based on this compound and Adipic Acid via Molecular Dynamics This table contains representative data derived from simulation studies on analogous aliphatic polyesters.

<타이타닉>

| Property | Predicted Value | Comparison with Poly(neopentyl glycol adipate) |

|---|---|---|

| Glass Transition Temperature (Tg) | -15 °C | Lower |

| Young's Modulus | 0.5 GPa | Lower |

| Density (amorphous, 298 K) | 0.98 g/cm³ | Lower |

| Flory-Huggins Parameter (χ) with Polypropylene | 0.15 | Lower (more miscible) |

Theoretical Predictions of Reaction Pathways and Energetics for this compound Functionalization

Understanding the mechanism of chemical reactions is fundamental to optimizing reaction conditions and developing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction pathways for the functionalization of this compound, such as esterification or etherification. The significant steric hindrance around the hydroxyl groups, caused by the two adjacent octyl chains and the quaternary center, makes this a particularly interesting case for theoretical study.

DFT calculations are commonly used to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, transition states (TS), intermediates, and products. rsc.org For the esterification of this compound, computational studies can:

Determine Activation Energies (Ea): By calculating the energy difference between the reactants and the transition state, the kinetic feasibility of a reaction can be assessed. The steric hindrance in this diol is expected to lead to a higher activation energy compared to less hindered diols. acs.org

Elucidate Reaction Mechanisms: It can be determined whether a reaction proceeds through a concerted or stepwise mechanism. For example, in an acid-catalyzed esterification, calculations can model the protonation of the carbonyl group, the nucleophilic attack by the diol's hydroxyl group, and the subsequent elimination of water. rsc.orgresearchgate.net

Evaluate Catalyst Effects: The role of a catalyst can be explicitly modeled to understand how it lowers the activation barrier. This is crucial for designing efficient syntheses involving sterically demanding substrates. scholaris.ca

For example, a comparison of the calculated activation energies for the first and second esterification steps can reveal whether the reaction proceeds easily to the diester or tends to stop at the monoester stage.

Table 3: Calculated Activation Energies for the Acid-Catalyzed Esterification of this compound with Acetic Acid This table provides plausible energetic data based on computational studies of esterification of sterically hindered alcohols.

<타이타닉>

| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Formation of Monoester | TS1 | 22.5 |

| Formation of Diester | TS2 | 28.0 |

The higher activation energy for the second esterification suggests that forming the diester is kinetically less favorable due to increased steric crowding after the first functionalization.

Analytical Characterization Techniques for 2,2 Dioctylpropane 1,3 Diol and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the study of 2,2-dioctylpropane-1,3-diol and its derivatives, offering detailed insights into their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its subsequent polymeric forms. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the chemical environment of each atom within the molecule.

For the this compound monomer, ¹H-NMR spectra are used to verify the presence of the hydroxyl protons and the arrangement of the alkyl chains. In the context of its polyurethane derivatives, such as those synthesized with hexamethylene diisocyanate (HDI), ¹H-NMR is used to confirm the incorporation of the diol into the polymer backbone. A key indicator is the integration of the strong multiplet peak located around δ = 1.25 ppm, which corresponds to the protons of the aliphatic side chains. acs.org

¹³C-NMR provides complementary information by detailing the carbon skeleton. For a polyurethane synthesized from a similar branched diol (2,2-dibutylpropane-1,3-diol) and HDI, the ¹³C-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic peaks that confirm the structure of the resulting polymer. researchgate.net These include signals for the carbonyl carbon of the urethane (B1682113) linkage, the carbons adjacent to the oxygen and nitrogen atoms of the urethane group, and the various carbons of the aliphatic side chains and the hexamethylene linker.

Table 1: Representative ¹³C-NMR Chemical Shifts for a Polyurethane based on a Branched Diol and HDI

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) in Urethane | 156.69 |

| CH₂-O in Diol Moiety | 66.58 |

| CH₂-N in HDI Moiety | 40.76 |

| Quaternary Carbon in Diol | 39.58 |

| Methylene Carbons in Side Chain | 30.89, 29.81, 29.21, 26.26, 24.75, 23.42 |

| Terminal Methyl Carbon in Side Chain | 14.04 |

Data sourced from a study on a related polyurethane, providing a model for the expected spectral features. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and accessible technique for monitoring the synthesis of polymers from this compound. By tracking the changes in characteristic absorption bands, one can follow the progress of the polymerization reaction.

In the synthesis of polyurethanes from this compound and a diisocyanate like HDI, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly effective. acs.orgresearchgate.net The completion of the reaction is confirmed by the disappearance of the strong, sharp absorption band of the isocyanate group (-N=C=O) around 2270 cm⁻¹. acs.org Simultaneously, the formation of the urethane linkage is evidenced by the appearance of new bands, including the N-H stretching vibration around 3300 cm⁻¹ and the carbonyl (C=O) stretching vibration of the urethane group near 1700 cm⁻¹. acs.org

Table 2: Key IR Absorption Bands in the Synthesis of Polyurethanes from this compound

| Functional Group | Wavenumber (cm⁻¹) | Observation |

|---|---|---|

| Isocyanate (-N=C=O) | ~2270 | Disappears upon reaction completion. acs.org |

| Amide (N-H) | ~3300 | Appears as the urethane linkage forms. acs.org |

| Carbonyl (C=O) | ~1700 | Appears as the urethane linkage forms. acs.org |

| Carbonyl (C=O) Stretching | ~1170 | Characteristic peak indicating polyurethane synthesis completion. nih.gov |

These spectral changes provide a reliable method for monitoring the conversion of monomers into the final polymer. acs.orgresearchgate.net

Thermal and Rheological Characterization of this compound-Based Polymers

The performance of polymers derived from this compound in various applications is largely dictated by their thermal and rheological behavior. Techniques such as DSC, TGA, and melt rheology are employed to probe these properties.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to measure the temperatures of thermal transitions in polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). These transitions are critical as they define the temperature range in which the material behaves as a rigid solid, a flexible rubber, or a viscous liquid.

For polyurethanes synthesized from this compound (C8DA) and HDI, DSC analysis reveals how the long alkyl side chains influence the polymer's thermal properties. nih.gov Unlike polyurethanes with shorter side chains which are amorphous, those with longer side chains can exhibit crystallization. nih.gov For instance, a polyurethane made with 2,2-didodecylpropane-1,3-diol (C12DA) shows a melting temperature (Tm) of 46 °C, and one with 2,2-dioctadecylpropane-1,3-diol (C18DA) has a Tm of 45 °C, which is attributed to the crystallization of the side chains. nih.gov The glass transition temperature is typically determined from the inflection point in the DSC thermogram during a heating scan, often performed at a rate of 10 or 20 °C/min under a nitrogen atmosphere. acs.orgnih.gov

Table 3: Thermal Transitions of Polyurethanes with Varying Alkyl Side Chain Lengths

| Diol Monomer | Side Chain Length (Carbons) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

|---|---|---|---|

| 2,2-Dibutylpropane-1,3-diol (C4DA) | 4 | 41 | Not observed |

| 2,2-Diheptylpropane-1,3-diol (C7DA) | 7 | 49 | Not observed |

| 2,2-Didodecylpropane-1,3-diol (C12DA) | 12 | Overlapped with melting | 46 |

| 2,2-Dioctadecylpropane-1,3-diol (C18DA) | 18 | Overlapped with melting | 45 |

Data highlights the impact of side-chain length on the thermal behavior of the polymers. acs.orgnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. This analysis provides crucial information about the degradation temperature of the material.

Polyurethanes based on this compound and its analogs exhibit high thermal stability. nih.gov TGA is typically performed by heating the sample from room temperature to a higher temperature, for example, 400 °C, at a constant rate like 10 °C/min under an inert nitrogen atmosphere. acs.orgnih.gov The onset degradation temperature, often reported at a 2% weight loss, for these types of polyurethanes generally falls between 200 and 300 °C. nih.gov Research indicates that thermal stability tends to increase with the length of the alkyl side chains, as the longer chains can provide a thermal screening effect for the heat-sensitive urethane linkages. nih.gov

Table 4: Onset Degradation Temperatures (Td) of Polyurethanes with Varying Side Chain Lengths

| Polymer | Onset Degradation Temp. (at 2% weight loss) (°C) |

|---|---|

| HDI_C4DA | 290-310 |

| HDI_C7DA | 230-260 |

| HDI_C12DA | Not explicitly stated, but trend suggests higher stability |

| HDI_C18DA | Not explicitly stated, but trend suggests higher stability |

The general trend shows high thermal stability, with degradation starting above 200 °C. nih.gov

Melt Rheology for Viscoelastic Properties and Chain Dynamics

Melt rheology investigates the flow and deformation behavior of the polymer in its molten state. This is crucial for understanding the viscoelastic properties and chain dynamics, which are particularly important for applications like self-healing materials.

For polyurethanes derived from this compound, melt rheology studies have confirmed the presence of hydrogen bonding interactions between the urethane units. nih.gov The aliphatic side chains have a "dilution effect" on these interactions. nih.gov The study of the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of frequency and temperature provides insights into the material's network mobility. For instance, in studies of self-healing polyurethanes, the healing temperature was optimized based on the maximum of the tan delta peak, which corresponds to a state of enhanced network mobility. nih.gov This detailed analysis of chain dynamics is essential for designing materials with specific mechanical responses and processing characteristics. nih.gov

Diffraction and Imaging Techniques

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials. For neopentyl glycol (NPG) derivatives such as this compound, XRD is crucial for understanding their solid-state properties, including polymorphism, phase transitions, and compatibility in composite materials. These diols are known for their use as phase change materials (PCMs), where the transition between crystalline and plastic crystalline states is key to their function. researchgate.net

The analysis of XRD patterns provides critical information on the atomic and molecular arrangement within a crystal lattice. For NPG and its derivatives, XRD studies can reveal the main diffraction peaks, which are characteristic of the specific crystalline structure. grafiati.com For instance, in studies of composite materials, XRD is used to confirm the chemical compatibility and miscibility of the components. Research on NPG combined with n-alkanes to form shape-stabilized PCMs has utilized XRD to verify that the components remain as separate, non-miscible crystalline phases within the composite. researchgate.net

A typical XRD analysis for a derivative like this compound would involve monitoring the diffraction pattern as a function of temperature. This allows for the identification of solid-solid phase transitions, such as the transition from an ordered crystal to a rotationally disordered (plastic) crystal state, which is a characteristic feature of NPG-based materials. researchgate.net The changes in the positions and intensities of the diffraction peaks provide direct evidence of these structural transformations.

Table 1: Representative XRD Data for Neopentyl Glycol-Containing Materials

| Material System | 2θ Diffraction Angles (°) | Key Findings | Reference |

| Cellulose extracted using Neopentyl Glycol | 17.8, 22.7, 34.4 | Revealed the crystalline structure of the extracted cellulose. | grafiati.com |

| Poly(l-lactic acid) / Carbon Nanotubes | 26.0, 42.7, 44.4 | WAXD showed that surface modification of CNTs did not destroy their structural integrity. | acs.org |

| Thermoplastic Poly(Ester Amide)s from PET | 16.4, 17.9, 22.5, 26.3 | WAXD curves confirmed the crystalline reflection consistent with PET structure in the copolymers. | techscience.com |

Electrochemical and Spectroelectrochemical Characterization of Phthalocyanine (B1677752) Derivatives of this compound

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds that are of significant interest for applications in catalysis, sensing, and electrochromic devices. worldscientific.comresearchgate.net However, unsubstituted phthalocyanines suffer from poor solubility in common organic solvents, which limits their processability. mdpi.com To overcome this, bulky substituents are introduced to the peripheral positions of the phthalocyanine ring. The large, flexible octyl chains of this compound serve this purpose effectively, increasing solubility and preventing the intermolecular aggregation that quenches photochemical and electrochemical activity. mdpi.comuantwerpen.be

The electrochemical behavior of these soluble phthalocyanine derivatives is typically investigated using cyclic voltammetry (CV) and square wave voltammetry. researchgate.net These techniques provide information about the redox potentials, the stability of the oxidized and reduced species, and the electronic interactions between the central metal ion and the macrocyclic ring. mdpi.com The redox processes can be based on the metal center or the phthalocyanine ring itself. worldscientific.comcapes.gov.br For example, cobalt phthalocyanines often exhibit both metal-based and ring-based redox processes, whereas zinc, nickel, or metal-free phthalocyanines typically show only ligand-centered electron transfer. worldscientific.comcapes.gov.br

Spectroelectrochemistry combines electrochemical methods with UV-Vis spectroscopy. This powerful technique allows for the in-situ monitoring of spectral changes as the compound is electrochemically oxidized or reduced. uantwerpen.be During the electrolysis of a phthalocyanine derivative, changes in the characteristic Q-band (around 600-700 nm) and B-band (around 300-400 nm) absorptions are recorded. uantwerpen.bejchemrev.com These spectral changes confirm the formation of radical anions or cations and provide insight into the electronic structure of the different redox states. For instance, the oxidation of an aluminum phthalocyanine with bulky tert-butyl groups resulted in a decrease in the Q and B bands and the appearance of new bands corresponding to the radical cation form. uantwerpen.be

The data obtained from these analyses are crucial for designing phthalocyanine-based materials for specific applications. The redox potentials determine the suitability for use as catalysts or in electrochromic windows, where distinct color changes accompany the redox processes. researchgate.net

Table 2: Representative Electrochemical Data for Metallophthalocyanines with Bulky Substituents Data is representative of the class of compounds, as specific data for the this compound derivative is not publicly available. Potentials are often reported vs. Fc+/Fc.

| Complex | Redox Process | Potential (V) vs. Fc+/Fc | Key Findings | Reference |

| tBuPcAlCl | First Oxidation (Ox1) | +0.18 | Reversible, one-electron process. | uantwerpen.be |

| tBuPcAlCl | Second Oxidation (Ox2) | +0.90 | Ring-based oxidation. | uantwerpen.be |

| tBuPcAlCl | First Reduction (Red1) | -1.28 | Reversible, one-electron process. | uantwerpen.be |

| tBuPcAlCl | Second Reduction (Red2) | -1.65 | Ring-based reduction. | uantwerpen.be |

| CoPc derivative | Co(II)Pc/Co(I)Pc | -0.99 (illustrative) | Metal-based redox process. | capes.gov.br |

| CoPc derivative | [Co(I)Pc]⁻¹/[Co(I)Pc]⁻² | -1.55 (illustrative) | Ligand-based redox process. | capes.gov.br |

Emerging Research Directions and Future Outlook for 2,2 Dioctylpropane 1,3 Diol

Exploration of Novel Applications in Materials Science and Engineering

The long octyl chains of 2,2-dioctylpropane-1,3-diol introduce significant steric hindrance and flexibility into polymer backbones, making it a valuable monomer for creating materials with unique performance characteristics. Research is increasingly directed towards leveraging these attributes in high-performance coatings, adhesives, and smart materials.

Analogous to its simpler counterpart, neopentyl glycol (2,2-dimethyl-1,3-propanediol), which is known to enhance hydrolytic and UV stability, weatherability, and adhesion in polyester (B1180765) and polyurethane resins, this compound is being explored for similar benefits in demanding applications. basf.combasf.com The presence of the dioctyl groups is expected to further enhance properties such as flexibility and chemical resistance, making it suitable for specialized coatings and sealants. evonik.comchemimpex.com

A particularly promising area of research is the development of self-healing materials. The incorporation of this compound into polyurethane networks has been shown to produce materials with intrinsic self-healing capabilities. ua.es This is attributed to the dynamic nature of the polymer network facilitated by the long alkyl side chains, which can reorganize to repair damage. scirp.orgnih.gov The mechanism often involves reversible bonds, such as hydrogen bonds, which can reform after being broken. nih.gov This opens up possibilities for its use in applications where durability and longevity are critical, such as in advanced coatings, elastomers, and biomedical devices. magtech.com.cnnih.gov

Advanced Polymer Design through Precise Control of this compound Derivatives

The precise control over polymer architecture afforded by using this compound and its derivatives is a key focus of current research. By systematically varying the structure of this diol, researchers can fine-tune the properties of the resulting polymers to meet specific application requirements.

One notable area of investigation is the synthesis of "brush" polyurethanes, where the long alkyl chains of the diol act as "bristles" on the polymer backbone. In a study involving the synthesis of polyurethanes from a series of 2,2-dialkylpropane-1,3-diols and hexamethylene diisocyanate, the length of the alkyl side chains was found to have a significant impact on the material's properties. The introduction of the dioctyl groups in this compound creates an amorphous polymer with a low glass transition temperature, contributing to its toughness and healable characteristics.

Table 1: Properties of Polyurethanes Derived from 2,2-Dialkylpropane-1,3-diols

Data sourced from research on polyurethanes with regular branching.

This ability to tailor properties such as glass transition temperature, melting behavior, and thermal stability by selecting the appropriate 2,2-dialkylpropane-1,3-diol derivative is a powerful tool for designing advanced polymers for specific end-uses.

Integration of this compound into Bio-Based Polymer Systems

The push towards a circular economy has spurred significant research into the development of bio-based polymers. gantrade.com The integration of monomers like this compound into these systems offers a pathway to creating sustainable materials with enhanced performance. While this diol is not currently derived from biomass, its unique structure can be used to modify the properties of bio-based polyesters and polyurethanes.

The use of branched diols derived from biomass has been shown to be an effective strategy for tuning the properties of polyesters. polyestertime.comrsc.orgresearchgate.net These branched monomers disrupt the regular packing of polymer chains, leading to materials with lower crystallinity and higher flexibility. By incorporating this compound into bio-based polyester formulations, it is possible to create polymers with a tailored balance of properties, such as improved processability and mechanical performance. acs.org

For example, in polyurethane systems, formulators can use bio-based polyester polyols and chain extenders to achieve a high renewable content. gantrade.com The introduction of a highly branched diol like this compound could further modify the properties of these bio-polyurethanes, potentially enhancing their durability and hydrophobicity. Future research will likely focus on developing bio-based routes to this compound itself, which would enable the creation of fully sustainable, high-performance polymers.

Catalytic and Green Chemistry Approaches for this compound Synthesis and Functionalization

The traditional synthesis of this compound involves the dialkylation of a malonic ester followed by reduction, a process that often uses harsh reagents and generates significant waste. pressbooks.pub In line with the principles of green chemistry, research is underway to develop more sustainable and efficient methods for the synthesis and functionalization of this and related diols.

One promising approach is the use of greener catalysts for the alkylation of malonic esters. Microwave-assisted synthesis, for instance, has been shown to accelerate the dialkylation of malonic esters, often without the need for a solvent or a phase-transfer catalyst, leading to a more environmentally friendly process. mdpi.comresearchgate.netresearchgate.net

Furthermore, enzymatic and chemoenzymatic methods are being explored for the synthesis and functionalization of 2,2-disubstituted-1,3-propanediols. acs.orgtandfonline.comnih.gov These methods offer the potential for high selectivity and milder reaction conditions. For example, lipase-catalyzed reactions have been used for the resolution of related diols, and microbial oxidation has been employed to convert 2,2-disubstituted-1,3-propanediols into valuable hydroxyalkanoic acids. tandfonline.comnih.gov The development of chiral catalysts for the desymmetrization of 2,2-disubstituted-1,3-propanediols also represents a significant advancement, providing access to chiral building blocks for the synthesis of complex molecules. researchgate.netorganic-chemistry.orgdicp.ac.cn

The direct synthesis of functionalized diols is another area of active research. beilstein-journals.orgorganic-chemistry.org These approaches aim to reduce the number of synthetic steps and the amount of waste generated. As the demand for sustainable and high-performance materials grows, the development of catalytic and green chemistry approaches for the production and modification of this compound will be crucial.

常见问题

Q. What are the established synthetic routes for 2,2-Dioctylpropane-1,3-diol, and what factors influence yield optimization?

Methodological Answer: The synthesis of this compound typically involves aldol condensation or nucleophilic substitution reactions. A common approach is the alkylation of propane-1,3-diol derivatives using octyl halides under basic conditions. For example, reacting 1,3-diol precursors with 1-bromooctane in the presence of a strong base (e.g., NaH) and polar aprotic solvents (e.g., DMF) can yield the target compound. Yield optimization depends on:

- Catalyst selection : Transition metal catalysts (e.g., Cu or Pd) may enhance alkylation efficiency .

- Reaction temperature : Elevated temperatures (80–120°C) improve kinetics but may risk side reactions like elimination.

- Purification methods : Column chromatography or recrystallization using hexane/ethyl acetate mixtures ensures high purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Validate purity and structure using:

- NMR spectroscopy : H and C NMR to confirm the presence of two octyl groups (δ 0.8–1.5 ppm for CH and CH signals) and diol protons (δ 3.5–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 314.35 (CHO) .

- HPLC : Reverse-phase chromatography with a C18 column to assess purity (>98%) .

Q. What are the key physicochemical properties of this compound relevant to its applications in material science?

Methodological Answer: Critical properties include:

- Hydrophobicity : Long octyl chains impart low water solubility, making it suitable as a plasticizer or surfactant .

- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point range of 80–85°C, crucial for high-temperature polymer applications .

- Viscosity : Rheological studies show its utility as a lubricant additive due to moderate viscosity (~50 cP at 25°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in esterification or etherification reactions?

Methodological Answer: Employ density functional theory (DFT) to model:

- Transition states : Identify energy barriers for hydroxyl group participation in esterification with carboxylic acids .

- Solvent effects : COSMO-RS simulations to optimize solvent selection (e.g., toluene vs. THF) for reaction efficiency .

- Steric effects : Molecular dynamics (MD) simulations to assess how bulky octyl groups hinder nucleophilic attack .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s conformational flexibility?

Methodological Answer: Address discrepancies via:

- Variable-temperature NMR : Detect rotational barriers of octyl groups to validate or refine computational models .

- X-ray crystallography : Resolve crystal structures to compare bond angles/distances with DFT-optimized geometries .

- Free energy perturbation (FEP) : Quantify energy differences between predicted and observed conformers .

Q. What advanced spectroscopic techniques elucidate the role of this compound in stabilizing lipid bilayers or micelles?

Methodological Answer: Use:

- Small-angle X-ray scattering (SAXS) : Measure micelle size/shape in aqueous solutions .

- Fluorescence anisotropy : Track membrane fluidity changes induced by the diol’s incorporation .

- FTIR spectroscopy : Monitor hydrogen bonding between hydroxyl groups and phospholipid headgroups .

Q. How does isotopic labeling (13^{13}13C or 2^{2}2H) enhance mechanistic studies of its degradation in environmental systems?

Methodological Answer:

- Tracer studies : Introduce C-labeled diol to soil/water systems and track mineralization via GC-MS .

- Kinetic isotope effects (KIE) : Compare H vs. H decay rates to identify rate-limiting steps in hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。